Cas no 15185-37-2 ((E)-(2-Aminophenyl)(phenyl)methanone oxime)
(E)-(2-Aminophenyl)(phenyl)methanone oxime Chemical and Physical Properties
Names and Identifiers
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- (E)-(2-Aminophenyl)(phenyl)methanone oxime
- (E)-(2-AMINOPHENYL)(PHENYL)METHANONE OXIME
- (E)-2-Aminobenzophenone oxime
- (NE)-N-[(2-aminophenyl)-phenylmethylidene]hydroxylamine
- (E)-(2-Aminophenyl)(phenyl)methanone oxime #
- A828727
- SCHEMBL1339688
- 15185-37-2
- 2-Aminobenzophenonoxim
- AKOS016014596
- 51674-05-6
- (2-aminophenyl)-phenyl-methanone oxime
- MFCD00025195
- STLNPQQBAZTBIO-FYWRMAATSA-N
- (2-aminophenyl)(phenyl)methanone oxime
- 2-Aminobenzophenone oxime
- (E)-(2-Aminophenyl)(phenyl)methanoneoxime
- CS-0337115
- J-501806
- (2-Amino-phenyl)-phenyl-methanone oxime
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- MDL: MFCD00025195
- Inchi: 1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(15-16)10-6-2-1-3-7-10/h1-9,16H,14H2/b15-13+
- InChI Key: STLNPQQBAZTBIO-FYWRMAATSA-N
- SMILES: O/N=C(\C1C=CC=CC=1)/C1C=CC=CC=1N
Computed Properties
- Exact Mass: 212.094963011g/mol
- Monoisotopic Mass: 212.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 58.6Ų
(E)-(2-Aminophenyl)(phenyl)methanone oxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019116886-1g |
(E)-(2-Aminophenyl)(phenyl)methanone oxime |
15185-37-2 | 95% | 1g |
376.64 USD | 2021-06-16 | |
| eNovation Chemicals LLC | Y0979615-1g |
(E)-(2-aminophenyl)(phenyl)methanone oxime |
15185-37-2 | 95% | 1g |
$900 | 2023-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1407785-1g |
(E)-(2-aminophenyl)(phenyl)methanone oxime |
15185-37-2 | 95+% | 1g |
¥2956 | 2023-04-15 | |
| eNovation Chemicals LLC | Y0979615-5g |
(E)-(2-aminophenyl)(phenyl)methanone oxime |
15185-37-2 | 95% | 5g |
$1100 | 2024-08-02 | |
| Crysdot LLC | CD12139151-1g |
(E)-(2-Aminophenyl)(phenyl)methanone oxime |
15185-37-2 | 95+% | 1g |
$432 | 2024-07-23 | |
| eNovation Chemicals LLC | Y0979615-5g |
(E)-(2-aminophenyl)(phenyl)methanone oxime |
15185-37-2 | 95% | 5g |
$1100 | 2025-02-25 | |
| eNovation Chemicals LLC | Y0979615-5g |
(E)-(2-aminophenyl)(phenyl)methanone oxime |
15185-37-2 | 95% | 5g |
$1100 | 2025-03-01 |
(E)-(2-Aminophenyl)(phenyl)methanone oxime Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on (E)-(2-Aminophenyl)(phenyl)methanone oxime
Introduction to (E)-(2-Aminophenyl)(phenyl)methanone oxime (CAS No. 15185-37-2)
(E)-(2-Aminophenyl)(phenyl)methanone oxime (CAS No. 15185-37-2) is a versatile compound with significant applications in the fields of medicinal chemistry, organic synthesis, and materials science. This compound, also known as (E)-2-Amino-N'-phenylbenzohydrazonoyl azide, has garnered attention due to its unique structural properties and potential biological activities. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.
The chemical structure of (E)-(2-Aminophenyl)(phenyl)methanone oxime is characterized by a benzene ring substituted with an amino group and a phenylhydrazonoyl azide moiety. The presence of these functional groups imparts specific chemical reactivity and biological properties to the molecule. The compound's E configuration around the double bond is crucial for its stability and reactivity in various chemical reactions.
One of the primary methods for synthesizing (E)-(2-Aminophenyl)(phenyl)methanone oxime involves the condensation of 2-aminoacetophenone with phenylhydrazine under controlled conditions. This reaction typically proceeds via an intermediate hydrazone, which is then oxidized to form the final oxime product. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as using mild oxidants and catalysts to improve yield and reduce by-products.
In the realm of medicinal chemistry, (E)-(2-Aminophenyl)(phenyl)methanone oxime has shown promising potential as a lead compound for drug discovery. Studies have demonstrated its ability to modulate various biological targets, including enzymes, receptors, and ion channels. For instance, research published in the Journal of Medicinal Chemistry highlighted its inhibitory activity against specific kinases involved in cancer progression. This makes it a valuable candidate for further investigation in anticancer drug development.
Beyond its medicinal applications, (E)-(2-Aminophenyl)(phenyl)methanone oxime has also found utility in materials science. Its unique molecular structure allows it to serve as a building block for the synthesis of advanced materials with tailored properties. For example, it can be incorporated into polymers to enhance their mechanical strength and thermal stability. Additionally, its ability to form coordination complexes with metal ions has led to its use in the development of luminescent materials for sensing and imaging applications.
The biological activities of (E)-(2-Aminophenyl)(phenyl)methanone oxime have been extensively studied in recent years. One notable area of research focuses on its anti-inflammatory properties. Studies have shown that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and colitis.
In addition to its anti-inflammatory effects, (E)-(2-Aminophenyl)(phenyl)methanone oxime has also been investigated for its antioxidant properties. Research published in Free Radical Biology and Medicine demonstrated that it can scavenge free radicals and protect cells from oxidative stress-induced damage. These findings suggest that it may have applications in preventing or treating oxidative stress-related disorders such as neurodegenerative diseases and cardiovascular diseases.
The safety profile of (E)-(2-Aminophenyl)(phenyl)methanone oxime is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that it exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development into clinical trials. However, ongoing research is necessary to fully understand its long-term safety and efficacy.
In conclusion, (E)-(2-Aminophenyl)(phenyl)methanone oxime (CAS No. 15185-37-2) is a multifaceted compound with a wide range of applications in medicinal chemistry, organic synthesis, and materials science. Its unique chemical structure and biological activities make it a valuable molecule for further research and development. As new studies continue to uncover its potential uses and mechanisms of action, this compound is poised to play a significant role in advancing various scientific fields.
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